molecular formula C14H18N3O4P B12922348 N-[Ethoxy(phenyl)phosphoryl]-L-histidine CAS No. 918794-05-5

N-[Ethoxy(phenyl)phosphoryl]-L-histidine

Cat. No.: B12922348
CAS No.: 918794-05-5
M. Wt: 323.28 g/mol
InChI Key: LJIUIJXOCWSKJS-JHAYDQECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a phenyl group, a phosphoryl group, an amino group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the ethoxy(phenyl)phosphoryl group: This step involves the reaction of phenylphosphonic dichloride with ethanol to form ethoxy(phenyl)phosphonic dichloride, which is then reacted with an appropriate amine to introduce the amino group.

    Coupling with the imidazole derivative: The final step involves coupling the imidazole derivative with the ethoxy(phenyl)phosphoryl amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the ethoxy group.

    Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine oxide or a phosphine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Products may include imidazole N-oxides or phosphonic acid derivatives.

    Reduction: Products may include phosphine oxides or reduced imidazole derivatives.

    Substitution: Products may include halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid has several research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (2S)-2-((Methoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid
  • (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-pyrrol-4-yl)propanoic acid
  • (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-pyrazol-4-yl)propanoic acid

Uniqueness: (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to the presence of the imidazole ring, which imparts specific electronic and steric properties that influence its reactivity and binding interactions. The ethoxy group also provides a distinct steric and electronic environment compared to similar compounds with different alkoxy groups.

Properties

CAS No.

918794-05-5

Molecular Formula

C14H18N3O4P

Molecular Weight

323.28 g/mol

IUPAC Name

(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C14H18N3O4P/c1-2-21-22(20,12-6-4-3-5-7-12)17-13(14(18)19)8-11-9-15-10-16-11/h3-7,9-10,13H,2,8H2,1H3,(H,15,16)(H,17,20)(H,18,19)/t13-,22?/m0/s1

InChI Key

LJIUIJXOCWSKJS-JHAYDQECSA-N

Isomeric SMILES

CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CN=CN2)C(=O)O

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)NC(CC2=CN=CN2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.